Vidofludimus

Descripción general

Descripción

Vidofludimus es un inhibidor potente y selectivo de la enzima mitocondrial humana dihidroorotato deshidrogenasa (DHODH). Se ha estudiado por su eficacia clínica y perfil de seguridad en pacientes que sufren de artritis reumatoide, enfermedad de Crohn y colitis ulcerosa . This compound también es conocido por sus efectos antiinflamatorios y ha mostrado actividad antiviral contra el virus del síndrome respiratorio agudo severo 2 (SARS-CoV-2) .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Vidofludimus implican varios pasos. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de su polimorfo específico . Los métodos de producción industrial generalmente implican la preparación de this compound calcio, que se formula en tabletas orales para uso clínico .

Análisis De Reacciones Químicas

Vidofludimus se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones son típicamente intermediarios que conducen al compuesto activo final .

Aplicaciones Científicas De Investigación

Vidofludimus tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar la inhibición de DHODH. En biología y medicina, this compound se está investigando por su potencial para tratar enfermedades autoinmunes como la artritis reumatoide, la enfermedad de Crohn y la colitis ulcerosa . También ha mostrado promesa en el tratamiento de la esclerosis múltiple remitente-recurrente (EMRR) y otras enfermedades inflamatorias y autoinmunes crónicas . Además, this compound ha demostrado actividad antiviral contra el SARS-CoV-2, lo que lo convierte en un posible candidato para el tratamiento de infecciones virales .

Mecanismo De Acción

Vidofludimus ejerce sus efectos inhibiendo la enzima dihidroorotato deshidrogenasa (DHODH), que es esencial para el crecimiento de los linfocitos T y B activados. Estos glóbulos blancos están involucrados en la respuesta inmune que daña la capa de mielina de los nervios en el cerebro y la médula espinal . This compound también inhibe la producción de citoquinas proinflamatorias, incluidas la interleucina-17 (IL-17) y el interferón-gamma, al inhibir la activación de STAT3 y el factor nuclear-κB .

Comparación Con Compuestos Similares

Vidofludimus es químicamente distinto de otros inhibidores de DHODH como la leflunomida y la teriflunomida. Si bien estos compuestos también se utilizan para tratar enfermedades autoinmunes, this compound exhibe un perfil de seguridad distinto y ha mostrado resultados prometedores en ensayos clínicos . Compuestos similares incluyen la leflunomida y la teriflunomida, que están aprobadas para el tratamiento de la artritis reumatoide y la esclerosis múltiple, respectivamente .

Actividad Biológica

Vidofludimus, also known as this compound calcium or SC12267, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications in various diseases, including autoimmune disorders and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.

This compound inhibits DHODH, which plays a pivotal role in the pyrimidine biosynthesis pathway. By blocking this enzyme, this compound reduces the availability of pyrimidines necessary for DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes and certain viruses. This mechanism underlies its immunomodulatory effects and antiviral properties.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of influenza virus, including H5N1 and seasonal strains. In vitro assays revealed effective concentrations (EC50) around 2.10 μM for wild-type and 2.11 μM for drug-resistant strains of influenza A virus (IAV) . The antiviral effect was negated by the addition of uridine or cytidine, indicating that the drug's action is closely tied to its inhibition of DHODH in IAV RdRp-expressing cells.

Multiple Sclerosis (MS)

This compound is currently being investigated for its efficacy in treating multiple sclerosis (MS). Clinical trials have shown that it can significantly reduce MRI-detected lesions in patients with relapsing-remitting MS (RRMS). The EMPhASIS trial reported a mean cumulative number of combined unique active lesions of 2.4 with a 45 mg dose compared to 6.4 in the placebo group after 24 weeks . Additionally, serum neurofilament light chain levels decreased in a dose-dependent manner, suggesting a reduction in neuronal damage.

Inflammatory Bowel Disease (IBD)

In patients with Crohn's disease (CD) and ulcerative colitis (UC), this compound has shown promising results. A study indicated that 57.1% of CD patients and 50% of UC patients achieved steroid-free remission after treatment . However, results from the CALDOSE-1 trial showed mixed outcomes; while it failed to meet primary endpoints during induction, it demonstrated clinical remission during maintenance therapy .

Safety Profile

This compound has been generally well tolerated across various studies. Common side effects included hair thinning, fatigue, rash, and urinary tract infections . Serious adverse events were rare, with no drug-related serious events reported in IBD trials . The incidence of liver enzyme elevations and infections was similar between treatment and placebo groups .

Summary of Clinical Findings

| Study | Condition | Efficacy Results | Safety Profile |

|---|---|---|---|

| EMPhASIS Trial | RRMS | Significant reduction in MRI lesions | Common side effects: fatigue, rash |

| CALDOSE-1 Trial | Ulcerative Colitis | Mixed results; clinical remission during maintenance phase | Well tolerated; few serious events |

| Influenza Virus Study | Antiviral Activity | EC50 ~2.10 μM against wild-type IAV | Not applicable |

Future Directions

The ongoing research into this compound's biological activity suggests it may serve as a novel therapeutic agent not only for autoimmune diseases like MS but also for viral infections. Further studies are essential to establish long-term safety and efficacy profiles across diverse patient populations.

Propiedades

IUPAC Name |

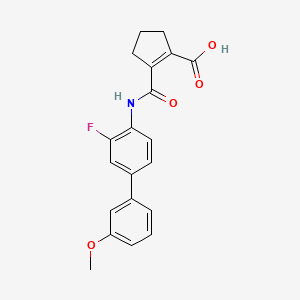

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRDUGXOWVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431325 | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. | |

| Record name | SC12267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

717824-30-1 | |

| Record name | Vidofludimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidofludimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDOFLUDIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.